4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 1,2-benzothiazole with 4-(trifluoromethyl)phenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group, used in similar applications.
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: A compound with a similar structure, used in organic photovoltaics.
Uniqueness
4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to its combination of a benzothiazole ring, a trifluoromethyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H17F3N4S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C19H17F3N4S2/c20-19(21,22)13-5-7-14(8-6-13)23-18(27)26-11-9-25(10-12-26)17-15-3-1-2-4-16(15)28-24-17/h1-8H,9-12H2,(H,23,27) |
InChI Key |
MNTKTDWDLHOFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=S)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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